5,7-Octadien-3-ol

Description

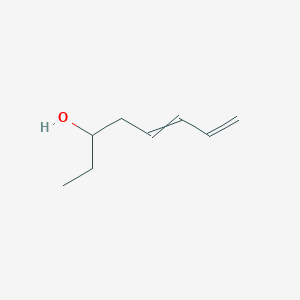

Structure

2D Structure

3D Structure

Properties

CAS No. |

54962-93-5 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

octa-5,7-dien-3-ol |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3,5-6,8-9H,1,4,7H2,2H3 |

InChI Key |

MNZVNPXBJGMTLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC=CC=C)O |

Origin of Product |

United States |

Natural Occurrence and Ecological Context of Octadienols

Biosynthetic Pathways and Enzymatic Mechanisms

Investigation of Biotransformation of Precursors (e.g., Myrcene (B1677589) to Related Isoprenoids)

The formation of octadienols and related oxygenated monoterpenoids in nature is frequently accomplished through the biotransformation of abundant precursors by microorganisms. frontiersin.org The acyclic monoterpene β-myrcene, found in the essential oils of numerous plants like hops, lemongrass, and bay, serves as a primary starting material for the microbial synthesis of value-added derivatives. nih.govasm.orgfrontiersin.org Microorganisms can overcome the hydrophobicity of these substrates and catalyze reactions with high regio- and stereoselectivity, yielding "natural" flavor and fragrance compounds. asm.org

Bacteria from the Pseudomonas and Rhodococcus genera have been identified as particularly adept at metabolizing terpenes, often using them as a source of carbon and energy. researchgate.netnih.gov Studies have demonstrated that these microbes initiate transformations by introducing functional groups, leading to a variety of oxygenated products. frontiersin.orgnih.gov For instance, Pseudomonas putida has been shown to successfully metabolize myrcene into compounds such as dihydrolinalool and linalool (an isomer of octadienol). icm.edu.pl Another strain, Pseudomonas sp. M1, is capable of growing on β-myrcene as its sole carbon source by hydroxylating it to (E)-2-methyl-6-methylen-2,7-octadien-1-ol, also known as myrcen-8-ol. nih.gov This initial oxidation is a critical step in a catabolic pathway that continues with further oxidation to an aldehyde and then a carboxylic acid. nih.govasm.org

The enzymes involved in these pathways are of significant interest. In Pseudomonas sp. M1, an alcohol dehydrogenase (encoded by the myrB gene) is responsible for a key step in the oxidation sequence. nih.govasm.org The versatility of microbial systems allows for the production of a diverse array of oxygenated monoterpenes from a single precursor like myrcene. icm.edu.pl

Table 1: Microbial Biotransformation of Myrcene to Oxygenated Monoterpenoids

| Microorganism | Precursor | Key Biotransformation Products | Reference |

|---|---|---|---|

| Pseudomonas putida | Myrcene | Dihydrolinalool, Linalool, cis-β-Dihydroterpineol | icm.edu.pl |

| Pseudomonas sp. M1 | β-Myrcene | (E)-2-methyl-6-methylen-2,7-octadien-1-ol (Myrcen-8-ol) | nih.govasm.org |

| Pseudomonas aeruginosa | β-Myrcene | Dihydrolinalool, 2,6-Dimethyloctane, α-Terpineol | frontiersin.org |

| Rhodococcus erythropolis | β-Myrcene | Geraniol (B1671447) | sigmaaldrich.com |

Ecological Roles and Inter-species Chemical Communication

Function as Volatile Organic Compounds in Plant-Pollinator Interactions

Volatile organic compounds (VOCs) emitted by flowers are paramount in mediating plant-pollinator interactions. rsc.org These floral scents, which are complex mixtures of chemicals, serve as long-distance attractants, guiding pollinators to their food source. rsc.org The class of monoterpenoids, which includes octadienols, are principal components of these scents in a vast number of plant species. hmdb.canih.gov

Linalool (3,7-Dimethylocta-1,6-dien-3-ol), a structural isomer of octadienol, is one of the most common floral volatiles, produced by over 200 plant species, from orchids and citrus to lavender and basil. hmdb.cawikipedia.org Its sweet, floral scent is a powerful attractant for a wide range of pollinating insects. rsc.orgcymitquimica.com The specific composition of a floral bouquet, including the presence and ratio of different octadienol isomers and other VOCs, can create a unique chemical signature. rsc.org This specificity can establish a "private channel" of communication, attracting specific, effective pollinators while deterring non-pollinating visitors or "robbers". rsc.org While direct evidence for this compound is limited, the well-documented role of related compounds like linalool and other octadienols underscores their importance in ensuring reproductive success for many angiosperms. rsc.orgfrontiersin.orgdntb.gov.ua

Involvement in Plant Defense Mechanisms and Insect-Plant Interactions

Plants employ a sophisticated arsenal (B13267) of chemical defenses against herbivores and pathogens, and octadienols and related terpenoids are integral to these strategies. numberanalytics.comfiveable.me These compounds can function as part of a pre-existing chemical barrier or be produced in response to an attack. researchgate.net Their roles in defense are multifaceted. As direct defenses, they can act as toxins or repellents due to their bitter taste or noxious odors, discouraging herbivores from feeding. libretexts.org

Furthermore, these volatiles are key players in indirect defense. When a plant's tissue is damaged by an herbivore, it can release a specific blend of VOCs, including monoterpenoids. libretexts.org This induced emission acts as a distress signal, attracting the natural enemies of the attacking herbivore, such as parasitic wasps or predatory mites, which then neutralize the threat. libretexts.org Research in Arabidopsis thaliana has shown that linalool, often known as a pollinator attractant, can be further oxidized by enzymes to produce compounds that deter herbivores, demonstrating a dual function in plant ecology. rsc.org Terpenoids can also act as phytoalexins, which are antimicrobial compounds synthesized by plants to combat pathogens like fungi and bacteria. fiveable.me

Contribution to Volatile Organic Compound Emissions in Ecosystems

On a larger scale, the collective release of biogenic volatile organic compounds (BVOCs) from vegetation significantly influences atmospheric chemistry. scielo.br Monoterpenes, the class to which this compound belongs, represent a substantial portion of these emissions, with global estimates exceeding 500 teragrams per year. researchgate.netnih.gov

Once in the atmosphere, these highly reactive compounds participate in photochemical reactions. nih.gov In the presence of nitrogen oxides (NOx), often found in polluted urban environments, the oxidation of monoterpenes can contribute to the formation of ground-level ozone, a major air pollutant. scielo.braaqr.org These VOCs also lead to the formation of secondary organic aerosols (SOA), which are microscopic particles that can affect cloud formation, radiative balance, and air quality. nih.govaaqr.org

The rate of BVOC emission is not constant; it is influenced by both abiotic factors (temperature, light) and biotic stressors (herbivory). scielo.brnih.gov Studies in subarctic tundra have shown that insect herbivory can dramatically increase the emission of various VOCs, including monoterpenes and sesquiterpenes. nih.gov This effect can be amplified by climate change factors like warming, leading to a positive feedback loop with potential consequences for regional climate and atmospheric composition. nih.gov Therefore, the emission of octadienols and related compounds from plants is a key process linking terrestrial ecosystems with the global atmosphere.

Advanced Synthetic Methodologies for 5,7 Octadien 3 Ol and Analogs

Chemo- and Regioselective Synthesis Strategies

Controlling the precise placement of functional groups and double bonds is paramount in the synthesis of complex molecules like octadienols. Chemo- and regioselective strategies ensure that reactions occur at the desired location, avoiding the formation of unwanted isomers.

Catalytic Approaches for Allylic Rearrangement and Isomerization (e.g., 2,7-Octadien-1-ol (B1588117) to 1,7-Octadien-3-ol)

Catalytic isomerization is a powerful tool for converting readily available starting materials into more complex or less accessible isomers. The telomerization of 1,3-butadiene (B125203) with water, catalyzed by palladium complexes, is a significant industrial process that primarily yields 2,7-octadien-1-ol. rsc.orgjuniperpublishers.com This linear dienol can then serve as a precursor for other isomers through allylic rearrangement.

For instance, the isomerization of 1,7-octadien-3-ol (B8725285) to 2,7-octadien-1-ol has been achieved with 100% selectivity using an organorhenium catalyst, specifically methyltrioxorhenium(VII), in xylene at 60°C. google.com This equilibrium reaction highlights the ability to selectively shift the position of the alcohol and adjacent double bond. google.com Similarly, 2,7-octadien-1-ol can be isomerized to 7-octen-1-al using copper-based catalysts in the gas phase. google.com These isomerization reactions are crucial for accessing a variety of octadienol and octenal frameworks from a common starting material derived from butadiene.

The telomerization process itself, typically catalyzed by palladium compounds with phosphine (B1218219) ligands, can produce a mixture of isomers, including 2,7-octadien-1-ol and smaller amounts of 1,7-octadien-3-ol. rsc.org The reaction conditions, including the choice of ligand and the presence of additives like carbon dioxide, can influence the product distribution. rsc.org

Table 1: Catalytic Isomerization of Octadienols

| Starting Material | Catalyst | Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| 1,7-Octadien-3-ol | Methyltrioxorhenium(VII) | 2,7-Octadien-1-ol | 100 | google.com |

| 2,7-Octadien-1-ol | Copper-based catalyst | 7-Octen-1-al | High | google.com |

Oxidative Fission and Hydroboration-Oxidation Routes for Unsaturated Alcohols

Hydroboration-oxidation is a fundamental reaction in organic synthesis that converts alkenes into alcohols with anti-Markovnikov regioselectivity and syn-stereochemistry. masterorganicchemistry.comyoutube.com This two-step process, involving the addition of a borane (B79455) reagent across a double bond followed by oxidation, is highly effective for preparing alcohols from unsaturated precursors. numberanalytics.com

When applied to dienes, hydroboration can lead to the formation of diols or, with controlled stoichiometry, unsaturated alcohols. researchgate.net The use of bulky borane reagents, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial for preventing the reaction at both double bonds, thus allowing for the selective hydroboration of one olefinic site. masterorganicchemistry.comlibretexts.org For example, the hydroboration of a terminal alkyne with a bulky borane reagent followed by oxidation yields an aldehyde, demonstrating the reaction's versatility. libretexts.org

A more advanced approach involves the nickel-catalyzed 1,4-hydroboration of chiral dienols. This method not only proceeds with high diastereoselectivity to create a syn-propionate unit but also generates a stereodefined trisubstituted crotylboronic ester, which is a versatile intermediate for further synthesis. bc.edu In one study, the hydroboration of a chiral dienol with pinacolborane, catalyzed by Ni(cod)₂ and PCy₃, followed by oxidative workup, yielded the desired diol with excellent Z-selectivity for the newly formed double bond. bc.edu While not a direct synthesis of 5,7-octadien-3-ol, this methodology illustrates a sophisticated chemo- and stereoselective approach to complex polyketide-type structures derived from dienols. bc.edu

Application of Grignard Reagents and Other Organometallic Processes for Carbon-Carbon Bond Formation

Grignard reagents (R-MgX) are highly nucleophilic organometallic compounds essential for forming new carbon-carbon bonds. byjus.com Their reaction with carbonyl compounds like aldehydes and ketones is a classic and versatile method for synthesizing secondary and tertiary alcohols, respectively. organic-chemistry.orgpressbooks.pubyoutube.com

The synthesis of a dienol like this compound can be envisioned through a Grignard reaction. A plausible route involves the reaction of a butenyl Grignard reagent, such as 2-butenylmagnesium bromide, with an α,β-unsaturated aldehyde, like crotonaldehyde (B89634) (2-butenal). The nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup, would yield the target this compound skeleton.

Other organometallic reagents are also employed in dienol synthesis. For instance, dienyl metals can be added to carbonyl compounds, though these often require stoichiometric reductants. chinesechemsoc.org A more atom-economical approach involves the nickel- and Brønsted acid-cocatalyzed redox-neutral coupling of simple 1,3-dienes and aldehydes to produce various dienols in high yields. chinesechemsoc.org Furthermore, iron-catalyzed coupling of dienol phosphates with Grignard reagents provides an efficient route to terminal conjugated dienes. acs.org The reaction of 2H-pyrans with Grignard reagents or other organometallics can also lead to conjugated dienols through a ring-opening process. rsc.org

Multi-step Reaction Sequences for Complex Octadienol Structures

The construction of complex organic molecules often necessitates multi-step reaction sequences where each step is carefully planned to build the target structure efficiently. pearson.comsavemyexams.comyoutube.com The synthesis of specific octadienol isomers is a prime example of this strategic approach.

A common multi-step strategy begins with the palladium-catalyzed telomerization of butadiene with water or an alcohol. rsc.org This reaction provides a C8 backbone, typically 2,7-octadien-1-ol or its ether. This intermediate can then undergo a series of transformations. For example, to synthesize an analog like (Z)-1,5-octadien-3-one, the precursor (Z)-1,5-octadien-3-ol is first synthesized and then oxidized using a mild agent like pyridinium (B92312) chlorochromate (PCC).

Another example is the synthesis of 3,7-dimethyl-5,7-octadiene-1-ol. A patented method describes a single-step process where the raw material, 3,7-dimethyl-6-hydroxy-7-octene-1-ol, is dehydrated by heating in the presence of a phosphine-palladium complex catalyst.

Stereoselective and Enantioselective Synthesis

Many biologically active molecules exist as a single stereoisomer, making the development of methods to control the three-dimensional arrangement of atoms during synthesis a critical area of research. Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other.

Asymmetric Catalysis and Chiral Auxiliaries in Octadienol Synthesis

Asymmetric catalysis and the use of chiral auxiliaries are two primary strategies for achieving enantioselectivity. Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which they are removed.

An exemplary case is the enantioselective synthesis of (Z)-1,5-octadien-3-ol, known as oyster alcohol. Researchers have developed a facile protocol using lipases for kinetic resolution. researchgate.net In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture faster than the other.

In one approach, the asymmetric hydrolysis of racemic (±)-(Z)-1,5-octadien-3-yl acetate (B1210297) using the lipase (B570770) CHIRAZYME L-2 yielded the (R)-alcohol with an enantiomeric excess (ee) of ≥99% at a 37.8% conversion. researchgate.net To obtain the other enantiomer, a two-step asymmetric acylation of the racemic alcohol was performed using lipase PS. The first acylation recovered the (S)-alcohol with 79.5% ee. A subsequent acylation of this enriched (S)-alcohol furnished the (S)-enantiomer with ≥99% ee. researchgate.net

Table 2: Enzymatic Kinetic Resolution of (Z)-1,5-Octadien-3-ol and its Acetate

| Strategy | Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Asymmetric Hydrolysis | (±)-(Z)-1,5-Octadien-3-yl acetate | CHIRAZYME L-2 | (R)-alcohol | ≥99% | 37.8 | researchgate.net |

| Asymmetric Acylation (1st step) | (±)-(Z)-1,5-Octadien-3-ol | Lipase PS | Recovered (S)-alcohol | 79.5% | 47.8 | researchgate.net |

| Asymmetric Acylation (2nd step) | (S)-alcohol (79.5% ee) | Lipase PS | Recovered (S)-alcohol | ≥99% | 14.1 | researchgate.net |

Beyond enzymatic methods, metal-based asymmetric catalysis is also powerful. The catalytic asymmetric addition of dienyl groups to ketones has been developed using a catalyst formed from a bis(sulfonamide) diol ligand and titanium tetraisopropoxide, producing dienols with enantioselectivities as high as 94%. nih.gov Furthermore, palladium-catalyzed asymmetric allylic substitution of vinylethylene carbonates with water or alcohols has been shown to be an efficient method for constructing tertiary C-O bonds, leading to chiral tertiary alcohols. acs.org These advanced catalytic systems offer direct and highly selective routes to chiral dienols and their derivatives. vulcanchem.com

Enzyme-Mediated Kinetic Resolution and Asymmetric Biotransformations (e.g., Lipase-catalyzed Hydrolysis/Acylation)

The enantioselective synthesis of this compound and its analogs is frequently achieved through enzyme-mediated kinetic resolution, a powerful technique that leverages the stereoselectivity of enzymes, particularly lipases. researchgate.netdiva-portal.orgutupub.fi This method can be applied through either the hydrolysis of a racemic ester or the acylation of a racemic alcohol. researchgate.netmdpi.com

Lipases are widely used due to their broad substrate specificity, accepting a variety of alcohol structures including aliphatic, aromatic, and allylic alcohols. utupub.fi In the context of dienols like this compound, lipases can selectively catalyze the acylation of one enantiomer, leaving the other unreacted, or selectively hydrolyze one enantiomer of a corresponding ester. mdpi.com For instance, the kinetic resolution of racemic secondary alcohols is often accomplished via acylation catalyzed by lipases in organic solvents. utupub.fi Common choices include Candida antarctica lipase B (CALB), Burkholderia cepacia lipase, and Thermomyces lanuginosus lipase. utupub.fi

A notable example is the asymmetric hydrolysis of (±)-(Z)-1,5-octadien-3-yl acetate using CHIRAZYME L-2, which yields the (R)-alcohol with an enantiomeric excess (ee) of ≥99% at a conversion of 37.8%. researchgate.net Conversely, asymmetric acylation of the same racemic alcohol with lipase PS can produce the (S)-alcohol. researchgate.net Dynamic kinetic resolution (DKR) represents an advancement of this methodology, combining enantioselective transformation with in-situ racemization of the substrate to theoretically achieve a 100% yield of the desired enantiomer. researchgate.net

The choice of solvent and acyl donor can significantly influence the efficiency and selectivity of these enzymatic reactions. Ionic liquids have emerged as alternative solvents, with studies showing that the reaction is dependent on the counter anion of the imidazolium (B1220033) salt. researchgate.net Lipophilic acyl donors, such as long-chain vinyl esters, have been shown to improve the optical purity of the products in some lipase-mediated acylations. diva-portal.org

Table 1: Examples of Lipase-Catalyzed Kinetic Resolutions of Dienols and Related Alcohols

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| (±)-(Z)-1,5-Octadien-3-yl acetate | CHIRAZYME L-2 | Hydrolysis | (R)-(Z)-1,5-Octadien-3-ol | ≥99% | 37.8% | researchgate.net |

| (±)-(Z)-1,5-Octadien-3-ol | Lipase PS | Acylation | (S)-(Z)-1,5-Octadien-3-ol | 79.5% (first pass) | 47.8% | researchgate.net |

| Rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Pseudomonas fluorescens lipase | Hydrolysis | (R)-alcohol & (S)-acetate | >99% for both | ~50% | mdpi.com |

Diastereoselective Control in Octadienol Construction

Achieving diastereoselective control in the synthesis of acyclic structures like this compound is a significant challenge in organic synthesis. researchgate.net The flexible nature of acyclic chains makes it difficult to control the relative stereochemistry of newly formed stereocenters. However, several strategies have been developed to address this.

One approach involves substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of a reaction. For instance, in the epoxidation of dienes, an existing chiral center can influence the facial selectivity of the epoxidation of a nearby double bond. acs.org

Catalyst-controlled reactions offer another powerful tool for diastereoselection. Nickel-catalyzed reductive couplings of dienol ethers and aldehydes can provide access to either syn- or anti-1,2-diol derivatives with high diastereoselectivity, depending on the geometry of the dienol ether. nih.gov The stereochemical outcome is often dictated by the steric interactions between the catalyst's ligand and the substrates within the transition state. nih.gov Similarly, certain cyclization reactions can proceed with high diastereocontrol. For example, conjugate addition-intramolecular epoxide opening has been used to form cyclobutanes with high diastereoselectivity. organic-chemistry.org

Furthermore, radical cyclizations of acyclic esters mediated by reagents like samarium(II) diiodide can proceed with complete diastereocontrol in the construction of a new stereocenter. nih.gov The stereochemical control in acyclic radical intermediates, however, remains a persistent challenge. researchgate.net

Derivatization and Functionalization for Synthetic Utility

Synthesis of Amide Derivatives and Nitrogen-Containing Analogs

The hydroxyl group of this compound can be a handle for introducing nitrogen-containing functionalities, leading to the synthesis of amide derivatives and other nitrogenous analogs. A common method for amide synthesis involves the reaction of an alcohol-derived intermediate, such as a carboxylic acid, with an amine. mdpi.com For example, (Z/E)-3,7-dimethyl-2,6-octadienoic acid can be converted to its acid chloride and subsequently reacted with various aromatic and aliphatic amines to produce a range of amide derivatives. mdpi.com Another strategy involves coupling carboxylic acids with amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com

The direct conversion of allylic alcohols to allylic amines can be achieved through catalysis. Chiral iridium complexes, for instance, have been successfully used to catalyze the allylic amination of allylic alcohols. libretexts.org This method is valuable for constructing nitrogen-based heterocyclic compounds. libretexts.orgrsc.org The synthesis of nitrogen-containing analogs can also be accomplished through various cyclization and multi-component reactions, often in environmentally benign solvents like water. mdpi.commdpi.com

Table 2: Synthesis of Amide Derivatives from Related Octadienoic Acids

| Carboxylic Acid Precursor | Amine | Product | Yield (%) | Reference |

|---|

Esterification and Etherification for Modulating Reactivity and Properties

Esterification and etherification of the hydroxyl group in this compound are fundamental transformations that modulate the compound's reactivity and physical properties.

Esterification is commonly performed to protect the hydroxyl group or to introduce a functional handle for further reactions. This can be achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. As seen in enzymatic resolutions, lipase-catalyzed acylation using vinyl esters is a highly effective method. diva-portal.org

Etherification of allylic alcohols like this compound can be challenging due to the need for activation of the alcohol. rsc.org However, various catalytic systems have been developed to facilitate this transformation. Gold(I) salts have been shown to catalyze the allylic etherification of unactivated alcohols with good regio- and stereoselectivity. rsc.org Iridium-catalyzed enantioselective allylic etherification allows for the direct reaction of aliphatic alcohols with allylic acetates. nih.gov Another approach involves using a molybdenum oxide catalyst supported on titanium oxide for the etherification of alcohols with allyl alcohol. rsc.org These methods provide access to a diverse range of allylic ethers, which are valuable intermediates in organic synthesis. organic-chemistry.org

Selective Functionalization of Double Bonds and Hydroxyl Groups

The presence of two double bonds and a hydroxyl group in this compound presents a challenge for selective functionalization. rsc.org The relative reactivity of these functional groups allows for targeted modifications under specific reaction conditions.

Hydroxyl Group Functionalization: The selective functionalization of hydroxyl groups in polyol systems is a well-studied area. rsc.orgnih.gov In the context of this compound, the hydroxyl group can be selectively oxidized to the corresponding ketone using mild reagents like Dess-Martin periodinane or pyridinium chlorochromate (PCC). As discussed previously, it can also be selectively esterified or etherified.

Double Bond Functionalization: The two double bonds in the octadienol system can be selectively functionalized. For example, epoxidation of dienes can be directed to a specific double bond. Functional group-directed epoxidations, such as those using peracids in the presence of a nearby hydroxyl group, typically epoxidize the olefin proximal to the hydroxyl group. acs.org Conversely, reagents like methyltrioxorhenium can be used for the distal-selective epoxidation of conjugated dienes. acs.org

Oxidative cyclization of 1,5-dienes using catalysts like osmium tetroxide (OsO₄) can lead to the formation of substituted tetrahydrofurans with high stereocontrol. ox.ac.ukbeilstein-journals.org Another important reaction is the hydroboration-oxidation, which converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.org This allows for the introduction of a second hydroxyl group at a specific position on the carbon chain.

The selective epoxidation of the 6,7-double bond in (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives has been achieved using peroxyacetic acid, demonstrating that the double bonds can be functionalized even in the presence of an amide group. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Octadienols

Autoxidation Pathways and Product Formation

Autoxidation, a spontaneous oxidation process occurring in the presence of air, is a critical degradation pathway for octadienols. This process involves a free radical chain reaction that leads to the formation of a complex mixture of oxidation products.

The initial and primary products of linalool (B1675412) autoxidation are hydroperoxides. researchgate.net The formation of these compounds is a key step that initiates further degradation. Theoretical studies using quantum mechanical calculations have elucidated the pathways for hydroperoxide formation. researchgate.net The reaction of linalool with molecular oxygen (O₂) leads to the generation of hydroperoxides, which are known to be significant contact allergens. researchgate.net The most abundant hydroperoxide formed from linalool autoxidation is 7-hydroperoxy-3,7-dimethyl-octa-1,5-diene-3-ol. researchgate.net Another minor hydroperoxide, 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol, is also formed. acs.org

The autoxidation process is understood to proceed through a free radical chain reaction, often referred to as the Bolland-Gee mechanism, which consists of initiation, propagation, and termination steps. wikipedia.org For unsaturated compounds like octadienols, the presence of allylic hydrogen atoms provides susceptible sites for hydrogen abstraction, initiating the radical chain. researchgate.net

The addition of oxygen to octadienols like linalool can proceed through different mechanistic pathways, including ene-type reactions and radical mechanisms. researchgate.net

Ene-Type Mechanism: This is a concerted reaction involving the direct addition of singlet oxygen to the double bond, with a simultaneous shift of an allylic hydrogen atom. This pathway can directly lead to the formation of hydroperoxides.

Radical Mechanism: This pathway is initiated by the abstraction of a hydrogen atom, typically from an allylic position, to form a resonance-stabilized allylic radical. This radical then reacts with triplet oxygen (³O₂) to form a peroxyl radical (ROO•). The peroxyl radical can subsequently abstract a hydrogen atom from another octadienol molecule to form a hydroperoxide and a new alkyl radical, thus propagating the chain reaction. wikipedia.organu.edu.au

Computational studies on linalool have shown that the observed oxidation product spectrum can be explained by considering both a direct reaction path (ene-type) and a radical-mediated mechanism. researchgate.net

Theoretical investigations into the autoxidation of linalool have characterized a linalool-O₂ biradical intermediate state. researchgate.net This biradical species represents a critical branching point in the oxidation pathways, leading to the diverse range of observed products. researchgate.net The formation of such biradical intermediates is a key feature of the reaction between organic molecules and molecular oxygen. researchgate.net The characterization of these transient species is often achieved through computational modeling and can be experimentally supported by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which is used to detect radical intermediates in lipid peroxidation. rsc.orgnih.gov

The primary hydroperoxides formed during the autoxidation of octadienols are often unstable and can decompose to form a variety of secondary oxidation products. mdpi.comlongdom.org These secondary products include aldehydes, ketones, alcohols, and cyclic ethers. researchgate.netlongdom.org In the case of linalool, identified secondary oxidation products include furanoid and pyranoid linalool oxides. researchgate.net

The degradation of hydroperoxides can be initiated by heat or the presence of metal ions, leading to the formation of alkoxyl (RO•) and peroxyl (ROO•) radicals. ew-nutrition.com These highly reactive radicals can then undergo further reactions, such as β-scission, which cleaves carbon-carbon bonds and results in the formation of smaller volatile compounds. mdpi.com For instance, the thermal degradation of polyunsaturated lipids, a process analogous to the degradation of octadienols, is known to produce various aldehydes and ketones. mdpi.com Recent studies on the atmospheric oxidation of linalool have highlighted the formation of low-volatility secondary organic aerosol (SOA) precursors through concerted peroxy (RO₂·) and alkoxy radical (RO·) modulated autoxidation, with cyclization reactions being particularly important in indoor environments. acs.orgacs.org

Table 1: Identified Autoxidation Products of Linalool

| Product Name | Product Type | Reference |

|---|---|---|

| 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol | Primary Hydroperoxide | researchgate.netacs.org |

| 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol | Primary Hydroperoxide | acs.org |

| Furanoid linalool oxides | Secondary Oxidation Product | researchgate.net |

| Pyranoid linalool oxides | Secondary Oxidation Product | researchgate.net |

Catalytic Transformations and Rearrangement Reactions

The presence of the allylic alcohol functionality in octadienols makes them suitable substrates for various catalytic transformations, most notably isomerization reactions.

The isomerization of tertiary allylic octadienols, such as linalool, to their corresponding primary allylic alcohol isomers, geraniol (B1671447) and nerol, is a commercially significant reaction in the fragrance industry. academie-sciences.fr This transformation involves a 1,3-allylic rearrangement of the hydroxyl group. science.org.ge

A variety of catalytic systems have been developed to facilitate this isomerization:

Vanadium-Based Catalysts: Trialkyl vanadates were among the first efficient catalysts reported for this reaction, operating at temperatures around 150–160 °C. academie-sciences.fr The proposed mechanism involves an initial exchange of the alcohol with an alkoxo ligand on the vanadium catalyst, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement of the allyl group to the vanadium-oxo unit. academie-sciences.fr The process is reversible, and the product distribution is determined by the thermodynamic stability of the isomers. academie-sciences.fr To shift the equilibrium towards the desired primary alcohols, linalool can be first converted to a borate (B1201080) ester. academie-sciences.fr

Tungsten-Based Catalysts: Tungsten oxo complexes, such as WO(OR)₄, have been shown to be more active than their vanadium counterparts, catalyzing the isomerization of linalool at around 200 °C with high selectivity. academie-sciences.fr A key advantage of tungsten catalysts is their easier separation from the reaction mixture, which prevents reverse isomerization during product purification. academie-sciences.fr

Zeolite Catalysts: Heterogeneous catalysts like zeolites have also been investigated for linalool isomerization. uevora.ptmdpi.comcambridge.org Reactions are typically carried out in the liquid phase at temperatures between 60-170 °C. science.org.ge However, the use of zeolites can be complicated by side reactions such as dehydration and cyclization, leading to lower selectivity for geraniol and nerol. academie-sciences.fr

Acid Catalysts: Both homogeneous and heterogeneous acid catalysts can promote the isomerization of octadienols. Ferric chloride hexahydrate in acetonitrile (B52724) has been shown to efficiently catalyze the isomerization and cyclization of linalool, geraniol, and nerol, yielding α-terpineol as a major product. mdpi.com Silica-supported tungstophosphoric heteropoly acid is another example of a solid acid catalyst used for these transformations. taylorandfrancis.com

Table 2: Catalytic Systems for the Isomerization of Linalool

| Catalyst System | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|

| Tris(triphenylsilyl)vanadate | 160 °C | Equilibrium mixture of linalool, geraniol, and nerol. | academie-sciences.fr |

| WO(OR)₄·pyridine | 200 °C | High selectivity (92-95%) for geraniol and nerol. | academie-sciences.fr |

| BEA-type Zeolites | 60-170 °C, liquid phase | Isomerization occurs, but with competing dehydration and cyclization reactions. | science.org.ge |

| FeCl₃·6H₂O | Room temperature, acetonitrile | Efficiently catalyzes isomerization and cyclization to α-terpineol. | mdpi.com |

Dehydration and Cyclization Pathways Leading to Terpenic Hydrocarbons

The dehydration of 5,7-Octadien-3-ol is a prominent reaction pathway, leading to the formation of various acyclic and cyclic terpenic hydrocarbons. This process involves the elimination of a water molecule, typically catalyzed by acids or high temperatures, to generate a carbocation intermediate. The stability and subsequent rearrangement of this carbocation dictate the product distribution.

By analogy with other terpene alcohols like linalool, the dehydration of this compound is expected to yield a mixture of hydrocarbons. researchgate.net The initial carbocation can be stabilized by the conjugated diene system, leading to the formation of various isomeric octatrienes. For instance, thermal or acid-catalyzed treatment can lead to acyclic trienes such as ocimene isomers. google.comugr.es

Furthermore, intramolecular cyclization of the carbocation intermediates is a common subsequent step. This can lead to the formation of five- or six-membered rings, which are characteristic structures of monocyclic monoterpenes. For example, the cyclization of related acyclic terpene alcohols is known to produce compounds like limonene (B3431351) and terpinolenes. researchgate.net The conjugated diene system within this compound also allows it to participate in pericyclic reactions, such as intramolecular Diels-Alder reactions, particularly under thermal conditions, which can lead to bicyclic products.

The reaction conditions play a critical role in directing the pathway. Acid catalysis, for instance, typically promotes carbocation-mediated cyclizations. The choice of catalyst and solvent can influence the selectivity towards specific cyclic or acyclic products.

Condensation Reactions and Formation of Higher Molecular Weight Compounds

Beyond simple dehydration and cyclization, this compound has the potential to undergo condensation reactions, leading to the formation of molecules with higher molecular weights. These reactions involve the joining of two or more monomer units.

Drawing parallels from similar terpene alcohols, catalytic conversion of this compound could lead to dimerization or oligomerization. researchgate.net For example, linalool has been shown to condense into larger structures such as the C15 sesquiterpene alcohol farnesol, the C20 diterpene alcohol thunbergol, and even the C30 triterpene squalene (B77637) under specific catalytic conditions. researchgate.net These transformations likely proceed through intermolecular dehydration followed by C-C bond formation, expanding the carbon skeleton significantly.

Vinylogous aldol-type condensation reactions are another possibility, where the dienol or its corresponding enolate reacts with a carbonyl compound. researchgate.net The reactivity of the conjugated system allows for addition at the terminal carbon (γ-position), creating a new carbon-carbon bond and extending the molecular chain. rsc.org Such reactions are fundamental in organic synthesis for building complex molecules from simpler precursors.

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides a deeper understanding of the feasibility, rate, and equilibrium of the transformations that this compound undergoes.

Kinetic Studies of Octadienol Transformations

Kinetic studies on the reactions of conjugated dienols are essential for controlling reaction outcomes. The transformations of this compound are subject to kinetic and thermodynamic control, where different products may be favored under different reaction conditions. libretexts.org

In electrophilic additions or acid-catalyzed dehydrations, the initially formed product is often the kinetic product, which is formed via the pathway with the lowest activation energy. libretexts.org For a conjugated system, this often corresponds to a 1,2-addition or elimination. However, given sufficient time and energy (e.g., higher temperatures), the system can equilibrate to the more stable thermodynamic product, which might result from a 1,4-pathway or subsequent rearrangements. libretexts.org

The rates of these reactions are influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate for all pathways but can disproportionately favor the pathway to the thermodynamic product by providing enough energy to overcome higher activation barriers and reverse less stable product formation. libretexts.org

Catalyst: The type and concentration of an acid catalyst can significantly accelerate dehydration and cyclization reactions. The nature of the catalyst can also influence selectivity by stabilizing certain transition states over others.

Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing reaction rates.

Table 1: Factors Influencing Kinetic Control in Octadienol Transformations

| Factor | Effect on Reaction Rate | Influence on Product Distribution |

| Temperature | Increases rate | Low temperatures favor the kinetic product; high temperatures favor the thermodynamic product. libretexts.org |

| Catalyst | Increases rate of acid-catalyzed pathways | Can enhance selectivity for specific cyclic or acyclic products. |

| Reaction Time | Longer times allow for equilibration | Short reaction times may isolate the kinetic product; longer times lead to the thermodynamic product. |

| Solvent Polarity | Affects stability of intermediates | Can influence the ratio of addition/elimination vs. rearrangement products. |

Thermodynamic Analysis of Reaction Equilibria

Thermodynamic analysis helps to predict the spontaneity and position of equilibrium for the various reactions of this compound. The key parameters are the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

A negative ΔG indicates a spontaneous reaction under standard conditions. Dehydration reactions are typically endergonic (positive ΔG) but become spontaneous at higher temperatures because they are entropically favored (ΔS > 0) due to the formation of two molecules (an alkene and water) from one. Cyclization reactions, conversely, are often enthalpically favored due to the formation of stable ring structures but are entropically disfavored.

The equilibrium between different isomers (e.g., kinetic vs. thermodynamic products) is governed by their relative thermodynamic stabilities. nih.gov In the cyclization of dienes, trans diastereomers are often the thermodynamically favored products. nih.gov Computational studies on related octatetraene systems show that steric factors can significantly influence the relative stabilities and activation energies of cyclic products and transition states. escholarship.org

While experimental thermodynamic data for this compound are scarce, calculated values for the closely related isomer 1,this compound provide insight into its general thermodynamic properties.

Table 2: Calculated Thermodynamic Properties for 1,this compound

| Property | Value | Unit | Source |

| Enthalpy of Formation (gas, ΔfH°gas) | 2.12 | kJ/mol | Joback Calculated Property |

| Gibbs Free Energy of Formation (ΔfG°) | 133.12 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 48.31 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion (ΔfusH°) | 14.68 | kJ/mol | Joback Calculated Property |

| (Data sourced from a 2022 Cheméo property search for 1,this compound) |

These values indicate that the formation of the molecule from its constituent elements is not spontaneous under standard conditions. The equilibrium position of its reactions, such as dehydration, will be highly dependent on the reaction conditions, particularly temperature.

Compound Index

Spectroscopic and Chromatographic Analysis in Octadienol Research

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like 5,7-Octadien-3-ol. Modern advancements in this technique have provided researchers with powerful tools for molecular identification and purity assessment.

Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.net This technique is particularly valuable for resolving target analytes in highly complex matrices where co-elution is a common problem. researchgate.netuts.edu.au In GCxGC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, creating a highly detailed two-dimensional chromatogram.

When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC provides high-resolution mass spectra for each separated peak, enabling confident identification of compounds even at trace levels. ncsu.edu For this compound, this technique would allow for its separation from other isomeric alcohols or structurally similar compounds within a sample, providing a much higher degree of confidence in its identification than traditional GC-MS. researchgate.net The structured nature of the GCxGC chromatogram, where compounds of similar chemical classes group together, further aids in the identification process.

The this compound molecule contains a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5,7-Octadien-3-ol and (S)-5,7-Octadien-3-ol. Chiral gas chromatography is the primary technique used to separate and quantify these enantiomers. This method utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer. chromatographyonline.comgcms.czhplc.sk

This differential interaction results in different retention times for the (R) and (S) forms, allowing for their baseline separation and the determination of the enantiomeric excess (% ee). nih.gov The ability to determine enantiomeric composition is critical in fields such as flavor and fragrance analysis, where different enantiomers can have distinct sensory properties, and in asymmetric synthesis, where the goal is to produce a single, pure enantiomer. Acylation of the alcohol to a more volatile ester can sometimes improve the separation on the chiral column. nih.gov

Advanced GC-MS techniques are frequently employed to profile the volatile organic compounds (VOCs) in a wide array of complex samples. nih.gov The analysis of VOCs is an emerging field in forensic taphonomy and medical diagnostics. researchgate.netnih.gov For instance, GCxGC-TOF-MS can generate a comprehensive profile of the volatiles present in human plasma, environmental air samples, or food products. nih.govives-openscience.eu

In such studies, this compound could be identified as a biomarker or a component of a characteristic aroma profile. For example, various terpene alcohols are known constituents of essential oils and plant emissions. mdpi.com The high sensitivity and resolving power of these methods enable the detection and identification of this compound even when it is a minor component of a complex volatile blend. researchgate.net This capability is essential for metabolomic studies, food quality control, and the monitoring of environmental pollutants. ives-openscience.eumdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Through a combination of one-dimensional and two-dimensional experiments, every atom in the this compound molecule can be assigned and its connectivity confirmed.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of this compound would display distinct signals for each unique proton. Key features would include signals in the olefinic region (typically 5-6 ppm) for the protons on the double bonds, a signal for the proton attached to the carbon bearing the hydroxyl group (H-3), and signals for the aliphatic protons, including the terminal methyl group. The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, provide direct evidence of adjacent protons.

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals would be expected. The carbons involved in the double bonds would appear in the downfield region (approx. 110-140 ppm), the carbon attached to the hydroxyl group (C-3) would be in the 65-75 ppm range, and the aliphatic carbons would appear in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~1.0 | Triplet (t) |

| H-2 | ~1.5 | Multiplet (m) |

| H-3 | ~4.0 | Multiplet (m) |

| H-4 | ~2.1 | Multiplet (m) |

| H-5 | ~5.5 | Multiplet (m) |

| H-6 | ~6.0 | Multiplet (m) |

| H-7 | ~5.7 | Multiplet (m) |

| H-8 | ~5.1 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~14 |

| C-2 | ~30 |

| C-3 | ~70 |

| C-4 | ~40 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~135 |

| C-8 | ~115 |

While 1D NMR provides essential data, 2D NMR experiments are required for the definitive and unambiguous assignment of the entire molecular structure. iranchembook.irlibretexts.org

Correlation Spectroscopy (COSY): A COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. libretexts.org Cross-peaks in the 2D spectrum would confirm the connectivity of the carbon backbone. For example, a cross-peak between the H-3 and H-4 signals would confirm their spatial proximity, and correlations among H-5, H-6, H-7, and H-8 would map out the dienyl system.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. libretexts.org This powerful experiment allows for the direct assignment of carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~4.0 ppm (H-3) would show a cross-peak to the carbon signal at ~70 ppm (C-3).

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting molecular fragments and confirming the placement of functional groups and quaternary carbons. Key HMBC correlations for this compound would include signals from the H-3 proton to carbons C-2, C-4, and C-5, definitively placing the hydroxyl group at the C-3 position and confirming its proximity to the diene system.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlation From | Key Correlation To | Information Gained |

|---|---|---|---|

| COSY | H-2 | H-1, H-3 | Confirms ethyl group and its attachment to C-3. |

| H-4 | H-3, H-5 | Connects the alcohol function to the diene system. | |

| HSQC | All ¹H signals | Corresponding ¹³C signals | Assigns all protonated carbons. |

| HMBC | H-3 | C-2, C-4, C-5 | Confirms position of hydroxyl group and links alkyl and dienyl fragments. |

| H-5 | C-4, C-7 | Confirms C4-C5 bond and connectivity within the diene. | |

| H-8 | C-6, C-7 | Confirms terminal vinyl group position. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching and bending).

For this compound, an FTIR spectrum would provide clear evidence for its key structural features. The presence of a hydroxyl (-OH) group is confirmed by a strong, broad absorption band typically in the range of 3200-3600 cm⁻¹. The carbon-carbon double bonds (C=C) of the conjugated diene system would produce stretching vibrations in the 1600-1680 cm⁻¹ region. Additionally, the spectrum would show characteristic C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, as well as the C-O stretching of the alcohol group. libretexts.orgresearchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 | Strong, Broad |

| Alkene (C=C) | Stretching (Conjugated) | 1600 - 1650 | Medium |

| Alkene (=C-H) | Stretching | 3010 - 3100 | Medium |

| Alkane (-C-H) | Stretching | 2850 - 2960 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly sensitive to molecules containing chromophores, which are parts of a molecule that absorb light. The conjugated diene system in this compound (C=C-C=C) acts as a chromophore.

Other Advanced Analytical Techniques (e.g., VUV MS for enhanced identification)

Beyond the core techniques, other advanced methods can provide deeper structural insights. Vacuum Ultraviolet Mass Spectrometry (VUV MS) is a powerful tool for the analysis of organic molecules, including unsaturated alcohols. nih.govsemanticscholar.org

In VUV MS, molecules are ionized using high-energy photons in the vacuum ultraviolet range (typically 120-200 nm). This method is considered a "soft" ionization technique because it can ionize the molecule with minimal fragmentation, unlike more energetic methods like electron ionization. acs.orgacs.org The major advantage is the clear observation of the molecular ion peak, which provides an unambiguous determination of the compound's molecular weight. purdue.edu This capability is especially valuable for distinguishing between isomers, which have the same molecular weight but may exhibit subtle differences in their fragmentation patterns even under soft ionization, aiding in their positive identification. nih.gov

Computational Chemistry and Theoretical Studies on Octadienols

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a key tool in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. wikipedia.orgimperial.ac.uk For octadienols, DFT calculations can elucidate fundamental characteristics that govern their behavior.

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. DFT methods are used to perform this optimization. For instance, a study on cis-1,5-octadien-3-ol, an isomer of 5,7-octadien-3-ol, utilized the B3LYP hybrid functional with a 6-31+G(d,p) basis set to achieve a fully optimized structure. chemrxiv.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The result is a precise 3D model of the molecule, including bond lengths and angles. chemrxiv.orgnih.gov

Following optimization, harmonic vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. ku.edu.np For example, theoretical studies on linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol), a related terpene alcohol, have successfully used DFT to determine optimized geometries and harmonic vibrational frequencies as part of investigations into its oxidation pathways. nih.govresearchgate.net

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies and shapes of molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). ku.edu.np

The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govresearchgate.net In a study of volatile organic compounds, the HOMO and LUMO energies for cis-1,5-octadien-3-ol were calculated to be -8.96 eV and 2.36 eV, respectively, resulting in a significant energy gap. fmach.it

Table 1: Frontier Orbital Energies for cis-1,5-Octadien-3-ol This table presents data for an isomer of this compound.

| Molecular Orbital | Energy (eV) | Reference |

|---|---|---|

| HOMO | -8.96 | fmach.it |

| LUMO | 2.36 | fmach.it |

| HOMO-LUMO Gap (ΔE) | 11.32 | Calculated from fmach.it |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. chemrxiv.orgresearchgate.net These descriptors provide a conceptual framework for understanding the relationship between electronic structure and chemical behavior. chemrxiv.org

Chemical Potential (μ) : Represents the "escaping tendency" of an electron from a system. It is related to the negative of electronegativity.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. nih.gov

Electronegativity (χ) : The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge from the environment.

These parameters are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. chemrxiv.orgcolab.ws For example, a DFT study on volatile compounds calculated these descriptors for cis-1,5-octadien-3-one, a related ketone, finding it to be a strong electrophile. chemrxiv.org

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.dewuxiapptec.com It is mapped onto a surface of constant electron density, with different colors representing different values of the electrostatic potential. wuxiapptec.comwolfram.com

Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. wuxiapptec.com Blue areas correspond to positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. wuxiapptec.com Green and yellow areas represent regions of near-zero potential. wolfram.com For an alcohol like this compound, an MEP map would likely show a region of negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a likely site for protonation. researchgate.netuni-muenchen.de The conjugated diene system would also influence the charge distribution, highlighting potential sites for electrophilic addition. MEP analysis is crucial for predicting intermolecular interactions and the regioselectivity of chemical reactions. researcher.life

Reaction Mechanism Elucidation using Quantum Mechanics

Quantum mechanics, particularly DFT, is a powerful method for elucidating complex reaction mechanisms. It allows for the detailed study of reaction pathways, including the identification of transient species like intermediates and transition states. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The TS represents the energy barrier that must be overcome for the reaction to occur. Using quantum mechanical methods, the geometry and energy of these fleeting structures can be calculated. researchgate.net

For octadienols, this approach can be used to study various transformations, such as isomerizations, cyclizations, or oxidation reactions. For instance, a theoretical study on the thermal (8π,6π)-electrocyclization of a related octatetraene system used the M06 DFT functional to map out the entire reaction energy profile. researchgate.net This involved locating the reactants, intermediates, transition states, and products, and calculating their relative energies. researchgate.net The study successfully explained the stereochemical outcome of the reaction by comparing the activation barriers for different possible pathways. researchgate.net

Similarly, in the study of linalool autoxidation, DFT was employed to characterize the linalool-O2 biradical intermediate state, which acts as a crucial branching point for different oxidation pathways, leading to the formation of various hydroperoxide products. nih.govresearchgate.net By calculating the energy barriers for each potential step, researchers can predict the most likely reaction mechanism and the major products, which can then be validated by experimental findings. nih.gov

Energetics of Oxidation, Isomerization, and Rearrangement Processes

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces for reactions involving unsaturated alcohols. These calculations elucidate reaction pathways, determine the stability of intermediates, and quantify the activation energy barriers, which govern reaction rates.

Oxidation: The oxidation of unsaturated alcohols is a critical area of study due to its relevance in atmospheric chemistry and industrial synthesis. aem.az Theoretical studies on the oxidation of related compounds, such as linalool (an isomer of this compound), have been performed using DFT. researchgate.net These studies investigate the formation of hydroperoxides, which are key intermediates in autoxidation processes. Calculations help to characterize biradical intermediate states and compare different reaction mechanisms, such as ene-type reactions and radical pathways. researchgate.net For instance, research on the oxidation of 3-methyl-2-butenol and 3-methyl-3-butenol highlights the complexity of these reactions, where the presence of both a hydroxyl group and a C=C double bond influences reactivity. researchgate.net Theoretical calculations are essential to understand the unique reactivity of radicals formed at different positions, such as the α-hydroxyalkyl radical, and their subsequent reactions with molecular oxygen. universityofgalway.ie

Isomerization and Rearrangement: The isomerization of allylic alcohols, such as this compound, to carbonyl compounds is a synthetically valuable, atom-economical transformation. frontiersin.org Computational studies have been crucial in deciphering the mechanisms of these reactions, which are often catalyzed by transition metals. DFT and other ab initio methods are used to explore the energetics of various pathways. researchgate.netnih.gov For example, a DFT study on the isomerization of 1-penten-3-ol (B1202030) catalyzed by a ruthenium complex assessed the relative stabilities of different isomers and intermediates, revealing the critical role of the metal in modulating the electronic distribution of the substrate. fao.org Similarly, the mechanism of a tandem isomerization-aldolization reaction catalyzed by an iron carbonyl complex was explored using the B3LYP method, which mapped out the most favorable reaction path starting from a key (enol)Fe(CO)3 intermediate. nih.gov

The following table summarizes representative findings from computational studies on the energetics of reactions involving allylic alcohols, which serve as models for this compound.

| Reaction Type | Model Compound | Computational Method | Key Energetic Finding | Reference(s) |

| Isomerization | 1-Penten-3-ol | DFT | Assessment of relative stabilities of exo and endo conformers of a Ru-complexed intermediate. | fao.org |

| Isomerization-Aldolization | Allyl alcohol | DFT (B3LYP) | The most favorable path involves enol/allyl alcohol ligand exchange followed by condensation. | nih.gov |

| Autoxidation | Linalool | DFT | Characterization of a linalool-O2 biradical intermediate, a key branching point in oxidation pathways. | researchgate.net |

| Rearrangement | β,γ-Unsaturated Alcohols | DFT | Elucidation of the potential free energy profiles for a Mn(I)-catalyzed carbon-skeleton rearrangement. | nih.gov |

Elucidation of Catalyst-Substrate Interactions at the Molecular Level

Understanding how a catalyst and substrate interact is fundamental to designing more efficient and selective chemical transformations. Computational modeling provides a detailed picture of these interactions, revealing the geometric and electronic factors that drive catalysis. For octadienols, this involves studying the coordination with transition metal catalysts, which are frequently used for their hydrogenation, oxidation, and isomerization. nih.govsnnu.edu.cnnih.govoup.com

Theoretical studies on transition metal-catalyzed reactions of allylic alcohols and dienes show that the process often begins with the coordination of the substrate to the metal center. fao.orgoup.comresearchgate.net DFT calculations can model the geometry of the resulting complex, identifying how the double bonds and the hydroxyl group of the octadienol bind to the metal. For example, in the ruthenium-catalyzed isomerization of 1-penten-3-ol, a key intermediate was isolated and characterized, with DFT and bonding analyses confirming the structure and the electronic influence of the metal on the substrate. fao.org

| Catalyst System | Substrate Type | Computational Focus | Key Insight | Reference(s) |

| Ruthenium(II) Complex | Allylic Alcohol | Bonding analysis and structure of reaction intermediates. | The metal center drives electronic distribution on the substrate, facilitating isomerization. | fao.org |

| Iron(0) Carbonyl | Allylic Alcohol | Exploration of reaction paths for tandem isomerization-aldolization. | The catalyst's primary role is to isomerize the allyl alcohol to a free enol, which then reacts. | nih.gov |

| Cu(II)/Zn(II) Phenoxyl Radical | Primary Alcohol | Calculation of reaction barriers for the catalytic cycle. | The hydrogen atom transfer step is rate-determining; the calculated barriers correctly predict catalyst efficiency. | rsc.org |

| Palladium/Nickel Complexes | Dienes | Mechanistic pathways for carbostannylation. | The reaction initiates via oxidative addition of a C-Sn bond to the metal center. | oup.com |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time. ua.ac.be By solving Newton's equations of motion for a system of atoms, MD provides insights into conformational flexibility and intermolecular interactions that are often inaccessible to experimental techniques alone.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of a molecule dictates its physical and chemical properties. numberanalytics.com For a flexible molecule like this compound, with multiple rotatable bonds, conformational analysis is key to understanding its behavior. taltech.eenih.govsapub.org MD simulations, using empirical force fields, can explore the vast conformational space of such molecules to identify low-energy, stable structures (conformers).

MD simulations have been successfully applied to study the conformational behavior of other polyfunctional molecules like diols. nih.gov In such a study on chiral 1,4-diols, the GROMACS software with the OPLS-AA force field was used to analyze the most relevant torsional angles during the simulation. nih.gov This type of analysis for this compound would reveal the preferred spatial arrangements of its hydrocarbon chain, diene system, and hydroxyl group. The simulations would also quantify the intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize specific conformations. The determining factor for the preferred conformation in an aqueous solution was found to be the structure with the lowest energy in the gas phase, highlighting the importance of intrinsic molecular properties. nih.gov

| Simulation Technique | System Studied | Focus of Analysis | Key Finding | Reference(s) |

| Molecular Dynamics (MD) | Chiral 1,4-Diols | Torsional angle analysis and conformational behavior. | The conformation with the lowest gas-phase energy was the most preferred in aqueous solution. | nih.gov |

| MD & Quantum Mechanics | General Molecules | Prediction of conformational preferences and dynamics. | MD provides detailed understanding of transitions between conformers, while QM offers higher accuracy. | numberanalytics.com |

| MD with ReaxFF | HMX Nanoparticles | Initial decomposition processes and product formation. | The initial decomposition is triggered by the dissociation of the N–NO2 bond. | semanticscholar.org |

Behavior of Octadienols in Different Environments or Media

The solvent environment can profoundly influence a molecule's structure, reactivity, and aggregation behavior. researchgate.net MD simulations are exceptionally well-suited to probe these solvent effects at a molecular level. By explicitly modeling solvent molecules, simulations can reveal details about the solvation shell, solvent structuring, and the free energy of solvation. nsf.govnih.gov

For an amphiphilic molecule like this compound, which has both a polar hydroxyl head and a nonpolar hydrocarbon tail, behavior will vary significantly with the medium. MD simulations of similar molecules, like cholesterol, in solvents of varying polarity (e.g., water, methanol (B129727), benzene) have shown that the nature of the solvent dictates the dominant interactions. nih.gov In polar solvents like water, strong hydrogen bonds form with the hydroxyl group, while in nonpolar solvents, van der Waals interactions with the hydrocarbon body prevail. nih.gov Solvents like methanol can engage in both types of interactions. nih.gov

These simulations can also predict how solvent affects conformational preferences. Studies on other flexible molecules show that water can form bridges between functional groups, stabilizing conformations that might not be favored in the gas phase. researchgate.net Furthermore, MD simulations can model aggregation phenomena. For hydrophobic molecules in polar solvents, simulations show a tendency to aggregate to minimize unfavorable interactions with water, a process driven by the hydrophobic effect. nih.govmdpi.com For this compound, this could lead to the formation of micelles or other aggregates in aqueous environments, a behavior that MD simulations could effectively predict and characterize.

| Simulation Focus | Model System | Solvents | Key Insight | Reference(s) |

| Solvation & Conformation | Cholesterol | Water, Methanol, DMSO, Benzene | Solvent polarity dictates the nature of solute-solvent interactions (H-bonding vs. van der Waals). | nih.gov |

| Solvation & Reactivity | t-Butanol | Water/DMSO, Water/GVL | A multiscale DFT/MD approach can map reaction free energy profiles in mixed solvents. | nsf.gov |

| Self-Assembly | Tetrolic Acid | Ethanol, Dioxane, CCl4, Chloroform | Strong solute-solvent interactions can prevent dimer formation and influence crystal polymorphism. | nih.gov |

| Solubilization | Insoluble Drugs | Surfactant/Cosolvent Mixtures | Surfactants form micelles to encapsulate drugs; cosolvents can alter micelle structure and hydration. | mdpi.com |

Biological Activities and Mechanistic Insights of Octadienols in Research Context

Antimicrobial and Antifungal Action Mechanisms

Linalool (B1675412) has demonstrated broad-spectrum antimicrobial and antifungal activity. The mechanisms behind this efficacy are multifaceted, involving the disruption of cellular structures and the inhibition of critical life-sustaining processes within microorganisms.

A primary mechanism of linalool's antimicrobial action is the compromising of the cellular membrane. Studies show that linalool induces damage to the cell wall and membrane structures of bacteria and fungi. This damage often begins with the depolarization of the cytoplasmic membrane. For instance, treatment of Shewanella putrefaciens and Pseudomonas fluorescens with linalool resulted in a significant reduction in their membrane potential. This depolarization disrupts the membrane's normal functions and increases its permeability.

In the fungus Fusarium oxysporum, linalool treatment was shown to disrupt cell membranes, a finding confirmed by fluorescence microscopy. The use of propidium (B1200493) iodide (PI), a dye that only enters cells with compromised membranes, resulted in red fluorescence in treated fungal hyphae, indicating a loss of membrane integrity. Similarly, related terpenoids are known to interact with membrane lipids and proteins, altering membrane fluidity and permeability.

Table 1: Effect of Linalool on Microbial Membrane Potential

| Microorganism | Observation | Reference |

|---|---|---|

| Shewanella putrefaciens | Significant decrease in membrane fluorescence intensity, indicating depolarization. | |

| Pseudomonas fluorescens | Reduction in membrane potential. |

Following the disruption of the cell membrane, a critical consequence is the leakage of vital intracellular components. Research has consistently shown that linalool treatment causes the release of macromolecules such as DNA, RNA, and proteins from microbial cells.

In studies involving S. putrefaciens and P. fluorescens, exposure to linalool led to a measurable release of DNA, RNA, and proteins into the extracellular environment. The leakage of alkaline phosphatase (AKP), a cell wall-associated enzyme, was also observed, further confirming damage to the cell envelope. In one study, the protein content within P. fluorescens cells decreased by over 81% after treatment with linalool. Similarly, linalool was found to disrupt the cell membrane of Pseudomonas fragi, resulting in the release of cellular contents, including soluble proteins. This loss of essential molecules fatally disrupts cellular function.

Beyond structural damage, linalool actively interferes with microbial metabolism by inhibiting key enzymes and disrupting metabolic pathways. It has been found to decrease the activity of enzymes crucial for energy production, such as respiratory dehydrogenases, ATPases, and pyruvate (B1213749) kinase.

Metabolomic studies on S. putrefaciens revealed that linalool treatment caused significant disturbances in numerous metabolic pathways, including those responsible for amino acid synthesis, carbohydrate metabolism, and lipid metabolism. In P. fragi, linalool was shown to impair the respiratory chain and energy metabolism by reducing the activity of enzymes like glucose-6-phosphate dehydrogenase (G6PDH), malate (B86768) dehydrogenase (MDH), and phosphofructokinase (PFK). This metabolic disruption leads to a state of redox dysfunction and impedes the microorganism's ability to process nutrients and generate energy, ultimately inhibiting growth.

Linalool has been shown to effectively inhibit the growth of various microorganisms. Furthermore, it demonstrates significant activity against biofilms, which are structured communities of microbial cells that are notoriously difficult to eradicate. Linalool can inhibit both the initial formation of biofilms and the viability of pre-formed biofilms.

Studies have documented linalool's inhibitory effects on biofilm formation in the pathogenic yeast Candida albicans and the bacterium Streptococcus pyogenes. Against S. pyogenes, linalool exhibited a 91% inhibition of biofilm formation at a low concentration of 0.004% (v/v). In Escherichia coli, linalool at a concentration of 4 µL/mL achieved complete inhibition of biofilm formation. This anti-biofilm activity is crucial, as it targets a key virulence factor in many pathogenic microbes.

Table 2: Anti-Biofilm Activity of Linalool

| Target Microorganism | Observation | Concentration | Reference |

|---|---|---|---|

| Candida albicans | Inhibition of biofilm formation. | Not specified | |

| Streptococcus pyogenes | 91% biofilm inhibition. | 0.004% (v/v) | |

| Escherichia coli | >90% biofilm inhibition. | 2 µL/mL |

Antioxidant Mechanisms

In addition to its antimicrobial properties, 5,7-Octadien-3-ol and its isomers are recognized for their antioxidant capabilities. This activity is primarily attributed to their ability to neutralize harmful free radicals.

The antioxidant potential of essential oils containing octadienols has been frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity.

Research on this compound Remains Limited in Publicly Available Scientific Literature

The user's request for an in-depth article on the biological activities and mechanistic insights of this compound necessitates specific research findings that are currently absent from accessible scientific literature. The required sections and subsections, including effects on oxidative stress pathways, modulation of cellular signaling in inflammatory responses, impact on pro-inflammatory mediators, protein binding studies, and enzyme inhibition assays, require dedicated studies on this particular compound.